1-((5-Chloronaphthalen-1-yl)sulfonyl)-1,4-diazepane hydrochloride
Overview
Description
The compound “1-((5-Chloronaphthalen-1-yl)sulfonyl)-1,4-diazepane hydrochloride” is a chemical compound with the molecular formula C16H18ClNO2S . It is also known by the synonym SCHEMBL10719519 . The IUPAC name for this compound is 1-(5-chloronaphthalen-1-yl)sulfonylazepane .
Molecular Structure Analysis
The molecular structure of this compound includes a 1,4-diazepane ring attached to a sulfonyl group, which is further connected to a 5-chloronaphthalene group . The InChI string representation of the molecule isInChI=1S/C16H18ClNO2S/c17-15-9-5-8-14-13(15)7-6-10-16(14)21(19,20)18-11-3-1-2-4-12-18/h5-10H,1-4,11-12H2
. Physical And Chemical Properties Analysis
The molecular weight of the compound is 323.8 g/mol . It has a computed XLogP3-AA value of 4.2, indicating its lipophilicity . The compound has 0 hydrogen bond donors and 3 hydrogen bond acceptors . The topological polar surface area is 45.8 Ų . The compound has a complexity of 440 .Scientific Research Applications
Biological Applications and Mechanistic Insights
Leukemia Cell Differentiation : One significant application of 1-((5-Chloronaphthalen-1-yl)sulfonyl)-1,4-diazepane hydrochloride (and similar compounds) is in inducing differentiation in human leukemia cells. Specifically, inhibitors of myosin light chain kinase, including derivatives of 1-((5-Chloronaphthalen-1-yl)sulfonyl)-1,4-diazepane, have shown to induce activities associated with cellular differentiation in monoblastic and promyelocytic leukemia cells, suggesting potential therapeutic implications in leukemia treatment (Makishima et al., 1991).
Chemical Synthesis and Reactions
Synthetic Applications : The compound has been used in the synthesis of various chemical structures, demonstrating its versatility in chemical reactions. For instance, it plays a role in the synthesis of diazepane or diazocane systems through a Ugi multicomponent reaction followed by an intramolecular SN2 reaction. This method provides a short, efficient approach to synthesize 1-sulfonyl tetrahydrobenzo[e]-1,4-diazepin-1-ones and aliphatic 1-sulfonyl 1,4-diazepan-5-ones with high yield, showcasing the compound's utility in synthesizing complex chemical structures (Banfi et al., 2007).
Role in Vascular Contraction and Signal Transduction : Another research application of 1-((5-Chloronaphthalen-1-yl)sulfonyl)-1,4-diazepane hydrochloride involves its effects on vascular contraction and signal transduction. It has been studied for its ability to inhibit myosin light chain kinase, thereby affecting actin-myosin interactions, vascular smooth muscle contraction, and possibly contributing to the understanding of vascular diseases and therapeutic targets (Ishikawa et al., 1988).
properties
IUPAC Name |
1-(5-chloronaphthalen-1-yl)sulfonyl-1,4-diazepane;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O2S.ClH/c16-14-6-1-5-13-12(14)4-2-7-15(13)21(19,20)18-10-3-8-17-9-11-18;/h1-2,4-7,17H,3,8-11H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNRYCIVTNLZOGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)S(=O)(=O)C2=CC=CC3=C2C=CC=C3Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18Cl2N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60147228 | |
Record name | 1H-1,4-Diazepine, 1-((5-chloro-1-naphthalenyl)sulfonyl)hexahydro-, monohydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60147228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-((5-Chloronaphthalen-1-yl)sulfonyl)-1,4-diazepane hydrochloride | |
CAS RN |
105637-50-1 | |
Record name | ML 9 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105637501 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 105637-50-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=734549 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1H-1,4-Diazepine, 1-((5-chloro-1-naphthalenyl)sulfonyl)hexahydro-, monohydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60147228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ML-9 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BZ2L6JK93I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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